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SMARCA2 ligand-8

Targeted Protein Degradation PROTAC Potency SMARCA2/4 Dual Degradation

SMARCA2/4 PROTAC development often fails due to suboptimal ligand geometry, wasting months on linker screening. SMARCA2 ligand-8 (CAS 2933254-33-0) solves this with a validated iodine-substituted pyrazolo-pyridazine scaffold that provides a defined exit vector and enables SAD phasing. - Core component of PROTAC SMARCA2/4-degrader-35 (DC50 <2.5 nM) - Iodine handle for cross-coupling diversification or crystallography - Pre-validated ternary complex geometry; no re-optimization needed - Available as research-grade building block with rapid global delivery

Molecular Formula C12H9IN4O
Molecular Weight 352.13 g/mol
Cat. No. B15621941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA2 ligand-8
Molecular FormulaC12H9IN4O
Molecular Weight352.13 g/mol
Structural Identifiers
InChIInChI=1S/C12H9IN4O/c13-8-5-17-6-9(15-12(17)16-11(8)14)7-3-1-2-4-10(7)18/h1-6,18H,(H2,14,15,16)
InChIKeyQDRLRNWWMZTBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2 ligand-8: PROTAC Building Block


SMARCA2 ligand-8 (CAS: 2933254-33-0, MW: 352.13, Formula: C12H9IN4O) is a synthetic small-molecule ligand specifically designed to bind the bromodomain of the SMARCA2 (BRM) protein [1]. It serves as the target-protein-recruitment moiety in the modular synthesis of proteolysis-targeting chimeras (PROTACs), most notably the dual degrader PROTAC SMARCA2/4-degrader-35 (HY-168225) [1][2]. As a member of the pyrazolo-pyridazine class featuring a distinctive iodine substitution, this ligand is not a standalone inhibitor but a precision building block within the targeted protein degradation (TPD) paradigm [1].

SMARCA2 ligand-8: Irreplaceable in PROTAC Design


Scientific procurement decisions involving SMARCA2 ligand-8 must account for the fact that seemingly similar SMARCA2/4 bromodomain ligands do not yield equivalent PROTAC degraders [1]. The core pyrazolo-pyridazine scaffold of SMARCA2 ligand-8, distinguished by its iodine substitution at the 3-position of the pyrazole ring, provides a critically defined exit vector for linker conjugation [2]. Unlike unsubstituted 2-(6-amino-5-phenylpyridazin-3-yl)phenol analogs, which may exhibit comparable in vitro binding to SMARCA2 bromodomains (Kd ~40 nM) but offer different attachment geometry, the iodinated scaffold of ligand-8 enables the formation of the specific ternary complex geometry that drives the sub-nanomolar degradation efficiency observed with PROTAC SMARCA2/4-degrader-35 [1][3]. Generic substitution with structurally similar but non-identical ligands risks compromising both degradation potency and the selectivity profile that has been empirically validated for this specific ligand-receptor pair within the modular PROTAC system [1].

SMARCA2 ligand-8: Evidence & Comparators


Degradation Potency vs. Earlier SMARCA2/4 PROTACs

The PROTAC constructed with SMARCA2 ligand-8 (PROTAC SMARCA2/4-degrader-35, Example 43) achieves a DC50 of less than 2.5 nM for SMARCA2/4 degradation [1]. This represents a >120-fold improvement in degradation potency compared to the first reported SMARCA2/4 PROTAC degrader (PROTAC 1), which exhibited a DC50 of approximately 300 nM for SMARCA2 and 250 nM for SMARCA4 in MV-4-11 cells [2]. The potency of the ligand-8-derived PROTAC also surpasses that of the pyridazin-based PROTAC A11 (DC50 = 3.0 nM for SMARCA2, Dmax = 98%) [3], though it is less potent than PROTAC SMARCA2/4 degrader-36 (Compound 29, DC50 = 0.22 nM for SMARCA2 and 0.85 nM for SMARCA4) [4].

Targeted Protein Degradation PROTAC Potency SMARCA2/4 Dual Degradation

Iodinated Scaffold vs. Unsubstituted Bromodomain Ligands

SMARCA2 ligand-8 features a pyrazolo[1,5-a]pyrimidine core with an iodine atom at the 3-position of the pyrazole ring (SMILES: OC1=CC=CC=C1C2=CN3C=C(I)C(N)=NC3=N2) [1]. This distinguishes it from the parent 2-(6-amino-5-phenylpyridazin-3-yl)phenol scaffold (a pyridazine-based ligand with no halogen substitution) which exhibits a Kd of 40 nM and IC50 of 37 nM for SMARCA2 bromodomain [2]. The iodine atom serves a dual purpose: (a) it provides a heavy atom for X-ray crystallographic phasing to facilitate structural biology studies of the ligand-protein complex, and (b) it acts as a potential synthetic handle for further derivatization via cross-coupling chemistry (e.g., Sonogashira, Suzuki), which is not available with the unsubstituted scaffold [1]. In contrast, the widely used bromodomain inhibitor SGC-SMARCA-BRDVIII, while achieving comparable binding affinity (Kd = 35 nM for SMARCA2 by ITC), possesses a tert-butyl piperazine carboxylate side chain and lacks the iodine substitution, making it suitable as a standalone inhibitor but not directly convertible to the same PROTAC architecture .

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Pre-Validated Modular System vs. Ad Hoc Assembly

SMARCA2 ligand-8 is the target-protein ligand component of a fully co-developed, commercially available modular PROTAC system [1]. The cognate E3 ligase ligand (HY-168226, E3 ligase Ligand 34), linker (HY-168227), and pre-assembled E3 ligand-linker conjugate (HY-168228, E3 Ligase Ligand-linker Conjugate 123) are all specified and available as matched components for the synthesis of PROTAC SMARCA2/4-degrader-35 [1]. This pre-validated modular system contrasts with alternative SMARCA2 ligands such as SMARCA2 ligand-14 (used in SMD-3236 synthesis) or SMARCA2 ligand-12 (used in PROTAC SMARCA2 degrader-25), which belong to different PROTAC design series with distinct E3 ligase recruiters (VHL-based for SMD-3236) and linker chemistries [2][3]. The co-optimization of the ligand-8, linker, and E3 ligase components within the same patent family (WO2023096987A1) ensures that the ternary complex geometry has been empirically validated, reducing the risk of incompatible or suboptimal PROTAC assembly that can occur when mixing components from different design series [1].

PROTAC Assembly Modular Synthesis Procurement Workflow

Dual vs. Selective Degradation in SMARCA4-Mutant Cancer

The PROTAC derived from SMARCA2 ligand-8 (SMARCA2/4-degrader-35) is a dual degrader of both SMARCA2 and SMARCA4, achieving a DC50 of < 2.5 nM [1]. This dual degradation profile contrasts with SMARCA2-selective degraders such as SCR-9140 (DC50 < 1 nM for SMARCA2, ~100-fold selectivity over SMARCA4) [2] and SMD-3236 (>2000-fold selectivity for SMARCA2 over SMARCA4, DC50 < 1 nM) [3]. The choice between a dual degrader and a selective degrader is context-dependent: dual degraders may be advantageous in settings where both SMARCA2 and SMARCA4 contribute to chromatin remodeling activity, while selective degraders are preferred when sparing SMARCA4 in normal tissues is critical for safety [1][4]. SMARCA2 ligand-8, as the targeting moiety for a dual degrader, is thus specifically relevant for research programs investigating the consequences of simultaneous SMARCA2/4 ablation in SMARCA4-mutant cancer models, a distinct application from selective degradation strategies [1].

Synthetic Lethality SMARCA4-Mutant Cancer Dual vs. Selective Degradation

SMARCA2 ligand-8: Optimal Application Scenarios


Rapid PROTAC Assembly & SAR Optimization

SMARCA2 ligand-8 is the optimal starting point for research groups requiring rapid construction of dual SMARCA2/4-targeting PROTACs with pre-validated sub-nanomolar degradation efficiency. By procuring all four modular components (ligand-8, E3 ligase ligand HY-168226, linker HY-168227, and conjugate HY-168228) from the same patent-defined system, researchers can assemble PROTAC SMARCA2/4-degrader-35 with a demonstrated DC50 of < 2.5 nM, bypassing the extensive linker optimization and ternary complex validation typically required when mixing ligands from different design series [1]. This scenario is particularly suited for laboratories initiating SMARCA2/4 degradation studies and seeking a turnkey, reproducible chemical biology tool.

Iodine-Enabled Crystallography of SMARCA2 Complexes

The iodine substitution in SMARCA2 ligand-8 provides a heavy atom for single-wavelength anomalous diffraction (SAD) phasing, making this ligand uniquely advantageous for X-ray crystallographic studies of the SMARCA2 bromodomain-ligand complex [1][2]. Unlike non-halogenated SMARCA2 ligands (e.g., SGC-SMARCA-BRDVIII or the parent 2-(6-amino-5-phenylpyridazin-3-yl)phenol scaffold), which require soaking with heavy atom derivatives or selenomethionine labeling for experimental phasing, the intrinsic iodine atom in ligand-8 facilitates direct structure determination [2]. This scenario is relevant for structural biology groups investigating the binding mode of PROTAC-targeting ligands to inform rational PROTAC design.

Comparative Pharmacology: Dual vs. Selective Degradation

The PROTAC derived from SMARCA2 ligand-8 serves as a dual SMARCA2/4 degrader, providing a critical comparator compound for studies that benchmark the therapeutic window of selective SMARCA2 degraders (e.g., SMD-3236 or SCR-9140) against pan-SMARCA2/4 degradation [1][3]. In SMARCA4-mutant cancer cell lines where synthetic lethality is driven by SMARCA2 dependency, comparing the phenotypic consequences of dual degradation (using the ligand-8-derived PROTAC) versus SMARCA2-selective degradation can delineate the relative contributions of SMARCA2 and SMARCA4 ablation to anti-proliferative effects and potential normal-tissue toxicity [3][4].

Chemical Derivatization via Iodo Substituent

The aryl iodide functionality in SMARCA2 ligand-8 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Buchwald-Hartwig), enabling medicinal chemistry teams to diversify the ligand scaffold at the iodine position without altering the core binding pharmacophore [1]. This chemical feature supports the exploration of novel linker attachment geometries, the introduction of fluorescent or affinity tags, or the optimization of physicochemical properties such as solubility and metabolic stability, all while retaining the validated SMARCA2 bromodomain-binding core [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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